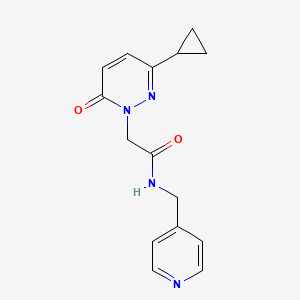

![molecular formula C14H9N3 B2434840 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile CAS No. 906816-19-1](/img/structure/B2434840.png)

3-(1H-Benzo[d]imidazol-2-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” is a compound that has been used in various chemical reactions . It has been utilized as an organic linker in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of Al, Cr, and Cu as metal ions .

Synthesis Analysis

The synthesis of “3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” involves various chemical reactions . For instance, it has been used in the preparation of novel substituted 3-(4-((1H-benzo[d]imidazol-2-ylthio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-ones .Molecular Structure Analysis

The molecular structure of “3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” has been analyzed using various spectroscopic techniques . For example, IR, 1 H NMR, 13 C NMR, and Mass spectral data have been used to characterize the compound .Chemical Reactions Analysis

“3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” has been involved in various chemical reactions . For instance, it has been used in the synthesis of novel 2-chloro-3- (1 H -benzo [ d ]imidazol-2-yl)quinoline derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” have been analyzed using various techniques . For instance, IR, 1 H NMR, 13 C NMR, and Mass spectral data have been used to characterize the compound .Aplicaciones Científicas De Investigación

Coordination Polymers and Porous Frameworks

3-(1H-Benzo[d]imidazol-2-yl)benzonitrile and its derivatives have been utilized in the synthesis and structure analysis of coordination polymers. These polymers exhibit a variety of unique topologies and properties, such as selective gas adsorption and magnetic studies. For instance, a three-dimensional Co(II) coordination polymer, constructed using an unsymmetrical ligand derived from 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile, demonstrated unprecedented structural properties (Agarwal & Bharadwaj, 2015). Similarly, coordination polymers with Co(II) and Mn(II) synthesized from a novel bifurcated ligand related to 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile showed selective CO2 adsorption and variable magnetic susceptibility (Agarwal et al., 2012).

Luminescent and Magnetic Properties

These compounds have also been explored for their luminescent and magnetic properties. For example, a study on salts with 4-((1H-imidazol-1-yl)methyl)benzonitrile, a related compound, demonstrated significant red-shifts in emission bands, indicating potential applications in luminescent materials (Tang, Wang, & Ng, 2018).

Antimicrobial and Anticancer Agents

Derivatives of 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. A study involving the design and synthesis of bis-benzimidazole compounds, including those derived from 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile, found notable anticancer activity and compliance with Lipinski's rule, indicating their potential as orally active molecules (Rashid, 2020).

Chemosensors

Compounds based on 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile have been utilized in the development of chemosensors. For instance, a chromofluorescent sensor for ratiometric detection of CN− ions was developed using a derivative of this compound, demonstrating its potential in environmental monitoring and bioanalytical applications (Kumar et al., 2018).

Corrosion Inhibition

The derivatives of 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile have been investigated for their corrosion inhibition properties. A study focused on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid, revealing their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHJIZFNCKIADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2434758.png)

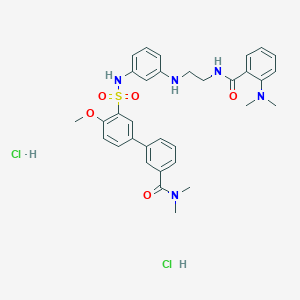

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2434760.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2434761.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone](/img/structure/B2434763.png)

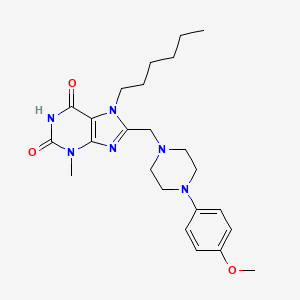

![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2434767.png)

![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434768.png)

![N-(4-chlorophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2434772.png)

![7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2434775.png)

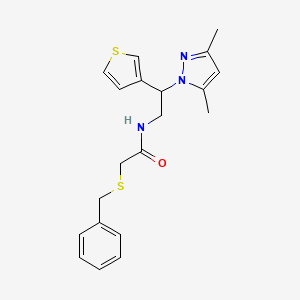

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2434777.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2434778.png)